2,6-difluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
2,6-Difluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that has garnered significant attention for its potential applications in various scientific fields. Characterized by its unique structural composition, it is distinguished by the presence of a benzothiazole core, which is known for its biological activity and versatility in chemical reactions. The addition of difluoro and methanesulfonyl groups further enhances its chemical properties, making it a subject of interest in pharmaceutical research and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,6-difluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves a multi-step process starting from commercially available precursors. The general steps include:
Step 1: Synthesis of the benzothiazole core by cyclization of appropriate thioamide and halobenzene derivatives.
Step 2: Introduction of the difluoro groups via nucleophilic aromatic substitution or electrophilic fluorination.
Step 3: Addition of the methanesulfonyl group using methanesulfonyl chloride under basic conditions.
Step 4: Final coupling of the benzothiazole derivative with a suitable benzamide intermediate under amide formation conditions, often facilitated by coupling agents such as EDC or DCC.
Industrial Production Methods:
For industrial production, the processes are scaled up using batch or continuous flow techniques, ensuring efficiency and reproducibility. Optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentrations is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the thiazole sulfur, to form sulfoxides or sulfones.
Reduction: Reduction of the compound can target the sulfonyl group, leading to the formation of thiol derivatives.
Substitution: The difluoro groups can be targets for nucleophilic substitution reactions, replacing the fluorine atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or mCPBA.
Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiol derivatives.
Substitution products: Various nucleophile-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Used as a reagent for studying fluorination and sulfonylation reactions.
Serves as a precursor for synthesizing more complex organic molecules.
Biology:
Investigated for its potential as an antimicrobial and antifungal agent.
Used in studies on enzyme inhibition and protein-ligand interactions.
Medicine:
Explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory conditions due to its unique structural features.
Industry:
Utilized in the development of advanced materials with specific electronic and optical properties.
Applied in the synthesis of dyes and pigments with enhanced stability and color properties.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may function by inhibiting key enzymes or receptors involved in disease pathways. The presence of the benzothiazole core allows for strong binding affinity to these targets, while the difluoro and sulfonyl groups enhance its chemical stability and bioavailability.
Comparison with Similar Compounds
2,6-Difluorobenzamide: Shares the difluorobenzamide structure but lacks the benzothiazole and sulfonyl groups.
Methanesulfonyl-benzothiazole derivatives: Compounds that contain the benzothiazole core with methanesulfonyl substitution but differ in other substituents.
Highlighting Uniqueness:
The combination of the benzothiazole, difluoro, and methanesulfonyl groups makes this compound unique, providing it with distinctive properties not seen in other similar compounds.
Its synthetic flexibility and potential for diverse chemical modifications set it apart from more traditional benzothiazole or benzamide derivatives.
Properties
IUPAC Name |
2,6-difluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S2/c1-3-9-22-14-8-7-11(27(2,24)25)10-15(14)26-18(22)21-17(23)16-12(19)5-4-6-13(16)20/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFSIJTYQZQSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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